molecular formula C20H26N2O4 B11076672 Butyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate

Butyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate

Cat. No.: B11076672
M. Wt: 358.4 g/mol
InChI Key: FAEDJYHEFMZCAW-UHFFFAOYSA-N
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Description

BUTYL 4-(2,5-DIOXO-3-PIPERIDINO-1-PYRROLIDINYL)BENZOATE is a complex organic compound with a molecular formula of C20H26N2O4 . This compound features a benzoate ester linked to a pyrrolidinyl and piperidinyl moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-(2,5-DIOXO-3-PIPERIDINO-1-PYRROLIDINYL)BENZOATE typically involves the reaction of butyl benzoate with a piperidinyl-pyrrolidinyl intermediate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and yield .

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-(2,5-DIOXO-3-PIPERIDINO-1-PYRROLIDINYL)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, BUTYL 4-(2,5-DIOXO-3-PIPERIDINO-1-PYRROLIDINYL)BENZOATE is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a model compound for understanding enzyme-substrate interactions and protein binding .

Medicine

In medicine, BUTYL 4-(2,5-DIOXO-3-PIPERIDINO-1-PYRROLIDINYL)BENZOATE is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of BUTYL 4-(2,5-DIOXO-3-PIPERIDINO-1-PYRROLIDINYL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-(2,5-DIOXO-3-PIPERIDINO-1-PYRROLIDINYL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

butyl 4-(2,5-dioxo-3-piperidin-1-ylpyrrolidin-1-yl)benzoate

InChI

InChI=1S/C20H26N2O4/c1-2-3-13-26-20(25)15-7-9-16(10-8-15)22-18(23)14-17(19(22)24)21-11-5-4-6-12-21/h7-10,17H,2-6,11-14H2,1H3

InChI Key

FAEDJYHEFMZCAW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3

Origin of Product

United States

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